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Introduction
The CAG regimen, an acronym for Cytarabine, Aclarubicin, and Granulocyte-Colony

Stimulating Factor (G-CSF), is a chemotherapy protocol primarily utilized in the treatment of

hematological malignancies. It has been widely applied in patients with acute myeloid leukemia

(AML) and myelodysplastic syndrome (MDS), particularly in high-risk groups such as elderly

patients or those with relapsed/refractory (R/R) disease.[1][2] The regimen is designed to

leverage a synergistic anti-leukemic effect by combining a cell-cycle specific agent

(Cytarabine), a cell-cycle non-specific anthracycline (Aclarubicin), and a hematopoietic growth

factor (G-CSF) that primes cancer cells for chemotherapy.[2][3] Compared to standard

intensive chemotherapy like the "7+3" regimen, the low-intensity CAG protocol often

demonstrates higher efficiency, better tolerance, and less primary drug resistance.[3]

Mechanism of Action: A Synergistic Triad
The efficacy of the CAG regimen stems from the coordinated action of its three components,

which enhances the cytotoxic effects on leukemic cells while maintaining a manageable toxicity

profile.
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Granulocyte-Colony Stimulating Factor (G-CSF): G-CSF acts as a "priming" agent. Many

leukemic blast cells reside in a quiescent state (G0 phase of the cell cycle), making them

resistant to chemotherapy drugs that target actively dividing cells. G-CSF stimulates these

dormant cells to enter the cell cycle, thereby sensitizing them to the cytotoxic effects of

cytarabine. This mechanism is crucial for targeting the slowly proliferating leukemic cells that

might otherwise survive initial therapy.

Cytarabine (Ara-C): A cell-cycle specific antimetabolite, cytarabine primarily targets cells in

the S phase (DNA synthesis). By incorporating into DNA, it inhibits DNA polymerase, leading

to chain termination and cell death. The priming effect of G-CSF significantly increases the

proportion of leukemic cells in the S phase, thereby potentiating the efficacy of cytarabine.

Aclarubicin: As a second-generation anthracycline antibiotic, aclarubicin exhibits a multi-

faceted, cell-cycle non-specific mechanism of action. It intercalates into DNA, inhibiting

topoisomerase I and II, which prevents mRNA formation and leads to DNA damage. It also

induces apoptosis (programmed cell death) in blast cells. A key advantage of aclarubicin is

its lower cardiotoxicity compared to other anthracyclines and a lack of cross-resistance,

making it effective in patients who have failed other therapies.
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G-CSF priming enhances Cytarabine's efficacy.
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Clinical Efficacy Data
The CAG regimen and its variations have been evaluated in numerous clinical studies for

different hematological malignancies. The efficacy, particularly the Complete Remission (CR)

rate, varies by patient population and disease status.

Table 1: Summary of Clinical Efficacy for CAG and Related Regimens

Regimen
Patient
Populatio
n

No. of
Patients

Complete
Remissio
n (CR)
Rate

Overall
Respons
e Rate
(ORR)

Median
Overall
Survival
(OS)

Citation(s
)

CAG

Relapsed/
Refractor
y AML

37 62.2% 78.4% 6 months

CAG

Newly

Diagnosed

AML

163 63.9% -
14.5

months

CAG
Relapsed

AML
141 83% - 16 months

CAG
Refractory

AML
75 30.4% - -

CAG

Elderly

AML (>60

years)

- 53.5% - 8 months

CAG

Meta-

Analysis

(AML)

814 57.9% - -

C-CAG¹

Relapsed/

Refractory

AML

34 67.6% 82.3% 19 months

| VEN-DCAG² | Relapsed/Refractory AML | 20 | 85% | 90% | Not Reached | |
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¹C-CAG includes Cladribine. ²VEN-DCAG includes Venetoclax and Decitabine.

Safety and Tolerability
The CAG regimen is generally considered to be well-tolerated, especially when compared to

more intensive chemotherapy protocols. However, adverse events are common, primarily

related to myelosuppression.

Table 2: Common Grade 3-4 Adverse Events Associated with CAG-based Regimens
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Adverse Event Frequency Description Citation(s)

Myelosuppression
Ubiquitous / Very
Common

Severe decrease in
blood cell counts,
including
neutropenia (low
neutrophils) and
thrombocytopenia
(low platelets). This
is an expected
outcome of the
therapy.

Neutropenia ~38%

A specific type of

myelosuppression

increasing the risk of

infection.

Thrombocytopenia ~39%

Low platelet count,

increasing the risk of

bleeding.

Nausea / Vomiting Up to 100%

Can be severe (Grade

3-4) but is typically

manageable with

antiemetic medication.

Febrile Neutropenia Common

Fever in the presence

of low neutrophil

counts, often requiring

hospitalization and

antibiotics.

Infection Common

Secondary infections

resulting from a

weakened immune

system.
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Adverse Event Frequency Description Citation(s)

Liver Damage ~15-18%

Elevated liver

enzymes, typically

transient.

| Cardiotoxicity | Rare (~2.3%) | Damage to the heart muscle, a known risk with anthracyclines,

but less common with aclarubicin. | |

Detailed Protocols
The following are examples of established CAG-based treatment protocols. Dosing and

scheduling may be adjusted based on institutional guidelines, patient performance status, and

prior treatments.

Protocol 1: Standard Low-Dose CAG Regimen
This protocol is widely used for elderly, relapsed, or refractory AML patients.

Cytarabine (C): 10 mg/m² administered subcutaneously (SQ) every 12 hours for 14

consecutive days (Days 1-14).

Aclarubicin (A): 5-7 mg/m² administered intravenously (IV) daily for 14 consecutive days

(Days 1-14) OR 14 mg/m² IV daily for 4 days (Days 1-4).

G-CSF (G): 200 µg/m² administered subcutaneously (SQ) daily for 14 consecutive days

(Days 1-14), starting 24 hours before the first dose of chemotherapy to ensure priming.

A single treatment cycle is typically 28-35 days, allowing for hematopoietic recovery. A bone

marrow biopsy is often performed around day 14 to assess response.

Protocol 2: C-CAG Regimen (with Cladribine)
This modified protocol adds the purine analog Cladribine to enhance the uptake and efficacy of

Cytarabine, particularly for R/R AML.

G-CSF (G): 300 µg administered subcutaneously (SQ) daily from Day 0 to Day 9.
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Cladribine: 5 mg/m² administered intravenously (IV) daily for 5 consecutive days (Days 1-5).

Aclarubicin (A): 10 mg administered intravenously (IV) daily for 4 consecutive days (Days 3-

6).

Cytarabine (C): 10 mg/m² administered subcutaneously (SQ) every 12 hours for 7 days

(Days 3-9).

A full cycle is 4 weeks. Patients may receive up to two cycles to achieve complete remission.
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Workflow of a typical CAG treatment cycle.

Conclusion
The co-treatment of aclarubicin, cytarabine, and G-CSF provides an effective and well-

tolerated therapeutic strategy for AML and MDS, particularly in patients who are poor

candidates for intensive induction chemotherapy. The synergistic mechanism, driven by G-CSF

priming, allows for the use of lower-dose chemotherapy, which reduces toxicity without
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compromising efficacy. Ongoing research continues to explore the integration of the CAG

regimen with novel agents like Venetoclax and hypomethylating agents, further expanding its

application in treating challenging hematological malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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